Product packaging for 3-(2,4-Difluorophenyl)-1,2,4-oxadiazole(Cat. No.:)

3-(2,4-Difluorophenyl)-1,2,4-oxadiazole

Cat. No.: B15149187
M. Wt: 182.13 g/mol
InChI Key: IQYLXGFROSIWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2,4-Difluorophenyl)-1,2,4-oxadiazole is a chemical scaffold of significant interest in modern drug discovery and development. The 1,2,4-oxadiazole ring system is prized for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . This specific derivative, featuring a 2,4-difluorophenyl substitution, is a valuable building block for constructing novel compounds for biological screening. Researchers utilize the 1,2,4-oxadiazole core in the design of molecules for a wide spectrum of therapeutic areas. Scientific literature has demonstrated that derivatives of this heterocycle exhibit diverse pharmacological activities, including potential as anticancer agents , antioxidants , and antimicrobials . The structural motif is present in several commercially available drugs and continues to be a focus for the development of new treatments, such as non-steroidal agents for prostate cancer and activators of cellular antioxidant pathways like the Nrf2 signaling pathway for potential cancer therapy . The compound is for research applications only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the most recent scientific literature for the latest findings on compounds within this class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F2N2O B15149187 3-(2,4-Difluorophenyl)-1,2,4-oxadiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F2N2O

Molecular Weight

182.13 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4F2N2O/c9-5-1-2-6(7(10)3-5)8-11-4-13-12-8/h1-4H

InChI Key

IQYLXGFROSIWGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NOC=N2

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 2,4 Difluorophenyl 1,2,4 Oxadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-(2,4-difluorophenyl)-1,2,4-oxadiazole derivatives, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the aromatic and heterocyclic rings.

The ¹H NMR spectrum of a this compound derivative is characterized by distinct signals corresponding to the protons of the difluorophenyl ring. Due to fluorine-proton coupling, these signals typically appear as complex multiplets in the aromatic region, generally between δ 7.0 and 8.2 ppm.

The proton ortho to the C-F bond (H-3) often shows coupling to both the adjacent proton (H-5) and the fluorine atom at position 4. The proton at the H-5 position will exhibit coupling to H-6 and the fluorine at position 4, while the H-6 proton will show coupling to H-5 and the fluorine at position 2. This intricate spin-spin coupling results in a complex but highly characteristic pattern that confirms the substitution on the phenyl ring. Protons on any substituent at the 5-position of the oxadiazole ring will appear in their respective characteristic regions.

Table 1: Representative ¹H NMR Spectral Data for Aromatic Protons in Phenyl-1,2,4-Oxadiazole Analogues

Proton Position Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic H (ortho, meta, para) 7.20 - 8.30 m

Note: The actual chemical shifts and coupling patterns for the 2,4-difluorophenyl group will be more complex due to ¹H-¹⁹F coupling.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The formation of the 1,2,4-oxadiazole (B8745197) ring is unequivocally confirmed by two characteristic downfield signals corresponding to the C-3 and C-5 carbons of the heterocycle. researchgate.net Based on studies of similar 3-aryl-1,2,4-oxadiazoles, the signal for C-3 (attached to the difluorophenyl group) is typically found in the range of δ 167.0–169.0 ppm, while the C-5 signal appears further downfield, often between δ 173.0 and 176.5 ppm. researchgate.netscispace.com

The carbons of the 2,4-difluorophenyl ring display signals in the aromatic region (δ 105–165 ppm). The signals for the carbon atoms directly bonded to fluorine (C-2 and C-4) are observed as doublets due to strong one-bond carbon-fluorine coupling (¹JCF), a definitive feature confirming the fluorination pattern. The other carbons of the phenyl ring also show smaller couplings to the fluorine atoms.

Table 2: Typical ¹³C NMR Chemical Shifts for 3-Aryl-1,2,4-Oxadiazole Derivatives

Carbon Atom Typical Chemical Shift (δ, ppm)
C-3 (Oxadiazole) 167.2 - 168.7
C-5 (Oxadiazole) 173.9 - 176.1
C-1' (Aromatic, attached to C-3) ~126.0
Aromatic Carbons 110.0 - 135.0

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the specific functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

The FT-IR spectra of this compound derivatives exhibit several characteristic absorption bands that confirm their structural features. The successful formation of the oxadiazole ring is indicated by characteristic stretching vibrations. These include a C=N stretching vibration typically observed around 1610-1675 cm⁻¹ and C-O-C stretching vibrations within the ring, often found in the 1100-1250 cm⁻¹ region. mdpi.comniscpr.res.in

The presence of the aromatic system is confirmed by C=C stretching vibrations in the 1450–1600 cm⁻¹ range and aromatic C-H stretching just above 3000 cm⁻¹. acs.org A strong absorption band, typically between 1100 and 1250 cm⁻¹, is characteristic of the C-F stretching vibration, providing clear evidence of the fluorinated phenyl ring. ajchem-a.com

Table 3: Key FT-IR Absorption Frequencies for 3-(Aryl)-1,2,4-Oxadiazole Derivatives

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3050 - 3100
C=N (Oxadiazole) Stretching 1610 - 1675
Aromatic C=C Stretching 1450 - 1600
C-O-C (Oxadiazole) Stretching 1100 - 1250

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound derivatives, mass spectra typically show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular formula. researchgate.net

The fragmentation pattern under electron impact (EI) ionization is highly characteristic of the 1,2,4-oxadiazole core. nih.gov A common fragmentation pathway for 3-aryl-1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring. rsc.org This can lead to the formation of key fragment ions such as the 2,4-difluorobenzonitrile (B34149) cation radical ([F₂C₆H₃CN]⁺) and ions corresponding to the substituent at the C-5 position. The presence of these fragments helps to confirm the connectivity of the molecule. nih.govrsc.org

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. journalspub.com The this compound structure contains both an aromatic phenyl ring and a heterocyclic oxadiazole ring, forming a conjugated system.

These compounds are expected to exhibit strong absorption bands in the ultraviolet region, typically between 250 and 350 nm. These absorptions are attributed to π → π* electronic transitions within the conjugated aromatic and heterocyclic systems. researchgate.net The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) can be influenced by the nature of the substituent at the 5-position of the oxadiazole ring and the solvent used for analysis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound and its derivatives, UV-Vis spectra provide insights into the electronic structure and conjugation. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores.

In the study of various 1,2,4-oxadiazole and related 1,3,4-oxadiazole (B1194373) derivatives, the electronic absorption spectra are typically recorded in solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). scirp.orgtubitak.gov.tr The spectra of these compounds generally exhibit strong absorption bands in the ultraviolet region. scirp.orgtubitak.gov.tr For instance, studies on novel 2,5-diaryl-1,3,4-oxadiazole derivatives have shown absorption maxima ranging from 283 nm to 303 nm. researchgate.net The position of λmax can be influenced by the nature of the solvent and the substituents on the aromatic rings. researchgate.net While specific experimental UV-Vis data for this compound was not available in the surveyed literature, it is anticipated that its spectrum would show characteristic absorptions related to the π → π* transitions of the conjugated system formed by the difluorophenyl ring and the oxadiazole heterocycle.

Table 1: Representative UV-Vis Absorption Data for Related Oxadiazole Derivatives

Compound Solvent Absorption Maximum (λmax)
N,N'-dimethyl-2,5-Bis(pyridinium)oxadiazole Dichloromethane 315 nm
Pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazoles Not Specified 283 - 303 nm

This table presents data for structurally related compounds to illustrate typical absorption ranges. scirp.orgtubitak.gov.trresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound is not detailed in the available literature, a comprehensive analysis of the closely related analog, 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole , provides significant insight into the expected solid-state structure. nih.gov The analysis of this compound reveals key structural features that are likely to be conserved across similar derivatives.

The molecule consists of a central 1,2,4-oxadiazole ring linked to a 2,4-dichlorophenyl group at the 3-position and a phenyl group at the 5-position. nih.gov A critical aspect of the molecular structure is the relative orientation of these rings. The dihedral angle, which measures the twist between the planes of the rings, is a key parameter. In the case of the dichlorophenyl analog, the mean plane of the oxadiazole ring is nearly coplanar with one of the benzene (B151609) rings, showing a small dihedral angle of 2.3(1)°. nih.gov However, it is slightly twisted with respect to the other benzene ring, with a dihedral angle of 9.5(1)°. nih.gov This slight deviation from planarity can influence the crystal packing and intermolecular interactions.

In the crystal, molecules are linked into chains by C—H···Cl interactions. nih.gov Understanding these non-covalent interactions is crucial as they govern the supramolecular architecture and the physical properties of the material.

Table 2: Crystallographic Data for 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole

Parameter Value
Crystal Data
Chemical Formula C₁₄H₈Cl₂N₂O
Formula Weight 291.12
Crystal System Triclinic
Space Group P-1
a (Å) 3.8035 (2)
b (Å) 10.9666 (7)
c (Å) 14.6949 (9)
α (°) 99.044 (2)
β (°) 91.158 (2)
γ (°) 98.891 (2)
Volume (ų) 597.43 (6)
Z 2
Data Collection
Radiation type Mo Kα
Temperature (K) 100
Refinement
R[F² > 2σ(F²)] 0.035
wR(F²) 0.121

Data obtained from the crystallographic study of the analogous compound 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole
N,N'-dimethyl-2,5-Bis(pyridinium)oxadiazole
2,5-diaryl-1,3,4-oxadiazole

Chemical Reactivity and Transformation Pathways of the 1,2,4 Oxadiazole Ring System

Electrophilic and Nucleophilic Sites in 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole (B8745197) ring possesses distinct electrophilic and nucleophilic centers that determine its reaction pathways. The topography of the ring, with two pyridine-like nitrogen atoms and one oxygen atom, results in a significant polarization of the electron density. chim.it

The carbon atoms of the oxadiazole ring, C3 and C5, are electron-deficient and therefore act as primary electrophilic sites . chim.it They are susceptible to attack by nucleophiles. The electrophilicity of the C5 position is particularly enhanced when an electron-withdrawing group is attached to it. chim.it Due to the electron-deficient nature of the ring, electrophilic substitution reactions are generally difficult. st-andrews.ac.uk

Conversely, the ring nitrogen atoms are the primary nucleophilic sites . Specifically, the N4 nitrogen is considered to have pyridine-like nucleophilic or weakly basic character. The N2 nitrogen is described as having ambiphilic character, meaning it can react as both a nucleophile and an electrophile depending on the reaction conditions, although its electrophilic nature is more commonly exploited in intramolecular rearrangements.

Table 1: Key Reactive Sites in the 1,2,4-Oxadiazole Ring
SiteCharacterTypical Reactions
C3ElectrophilicNucleophilic Attack
C5ElectrophilicNucleophilic Attack (especially with EWG)
N4Nucleophilic / Weakly BasicProtonation / Alkylation
N2Ambiphilic (often Electrophilic in rearrangements)Intramolecular Nucleophilic Attack

Ring-Opening Reactions and Rearrangements

The inherent instability of the 1,2,4-oxadiazole nucleus, stemming from its low aromaticity and the weak O-N bond, makes it prone to a variety of rearrangement reactions, which can be induced thermally or photochemically. chim.it

Thermal Rearrangements: The most significant thermal transformation of 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement (BKR). chim.it This reaction involves an intramolecular nucleophilic substitution where a nucleophilic center within a side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This process leads to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic system. chim.it Depending on the nature of the side chain, various heterocycles such as 1,2,3-triazoles or imidazoles can be synthesized through this pathway. chim.it

Photochemical Rearrangements: Upon UV irradiation, 1,2,4-oxadiazoles can undergo cleavage of the O-N bond, leading to highly reactive intermediates. tandfonline.com These intermediates can then follow several pathways to rearrange into different heterocyclic structures. The outcome of these photochemical reactions is highly dependent on the substituents and the reaction medium. chim.it For instance, irradiation of 3-amino-1,2,4-oxadiazoles can lead to the formation of 1,3,4-oxadiazoles via a ring contraction-ring expansion (RCRE) route. otterbein.edu In some cases, photochemical reactions involving a C5-phenyl substituent can lead to the formation of quinazolinone derivatives. tandfonline.com

The Internal Cyclization-Isomerization (ICI) pathway is a specific type of photochemical rearrangement observed in the 1,2,4-oxadiazole series. otterbein.edu This pathway competes with other photoisomerization routes like the RCRE mechanism. otterbein.edu The ICI mechanism involves the initial photolytic cleavage of the O-N bond, followed by an intramolecular cyclization involving the substituent at C3, which ultimately leads to the formation of a regioisomeric 1,2,4-oxadiazole. For example, irradiation of 5-alkyl-3-amino-1,2,4-oxadiazoles can yield 3-alkyl-5-amino-1,2,4-oxadiazoles through this competing ICI pathway.

Substitution Reactions on the Oxadiazole Core and Aryl Substituents

Direct electrophilic substitution on the 1,2,4-oxadiazole core is generally unfavorable due to the ring's electron-deficient character. st-andrews.ac.uk However, nucleophilic substitution reactions are a key feature of its chemistry.

Nucleophilic attack typically occurs at the C5 or C3 positions. A common mechanism for this is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. chim.it This process is particularly efficient when the C5 position is activated by an electron-withdrawing group. chim.it In the ANRORC mechanism, a bidentate nucleophile, such as hydrazine (B178648), attacks the electrophilic C5 carbon, leading to the opening of the oxadiazole ring. The resulting intermediate then undergoes intramolecular cyclization to form a new heterocyclic ring. chim.itresearchgate.net For example, 3-chloro-1,2,4-oxadiazoles can undergo an ANRORC-like rearrangement by reacting with allylamine (B125299) at the C5 position. chim.it

The 1,2,4-oxadiazole ring itself acts as an electron-withdrawing group, which can influence the reactivity of its substituents. researchgate.net For the 3-(2,4-Difluorophenyl)-1,2,4-oxadiazole, the difluorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the fluorine atoms and the oxadiazole ring. Conversely, it is highly activated for nucleophilic aromatic substitution (SNAr), where a strong nucleophile could potentially displace one of the fluorine atoms, although this typically requires harsh conditions or further activation.

Influence of Fluorination on Ring Reactivity

The presence of the 2,4-difluorophenyl group at the C3 position has a profound influence on the reactivity of the 1,2,4-oxadiazole ring. Fluorine is a highly electronegative atom, and the two fluorine atoms on the phenyl ring act as strong electron-withdrawing groups through the inductive effect.

This strong electron withdrawal by the 2,4-difluorophenyl moiety impacts the oxadiazole's reactivity in several ways:

Increased Electrophilicity: The electron-withdrawing nature of the substituent enhances the electrophilic character of the C3 and C5 carbons of the oxadiazole ring, making them more susceptible to nucleophilic attack.

Influence on Rearrangements: The electronic nature of substituents is a critical factor in determining the pathways of thermal and photochemical rearrangements. chim.it An electron-withdrawing group like 2,4-difluorophenyl can influence the stability of intermediates and transition states in these complex reactions, potentially favoring certain pathways over others.

Table 2: Summary of Fluorination Effects on Reactivity
Property AffectedEffect of 2,4-Difluorophenyl GroupConsequence
Electrophilicity of C3/C5IncreasedHigher susceptibility to nucleophilic attack
ANRORC ReactionsRing is more activatedFacilitates ring-opening by nucleophiles
Aryl Substituent ReactivityDeactivated for EAS, Activated for SNArResistant to electrophiles, potentially reactive with strong nucleophiles

Exploration of 1,2,4 Oxadiazole Scaffolds in Diverse Chemical Research Domains

Bioisosteric Replacement Strategies in Molecular Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug design. The 1,2,4-oxadiazole (B8745197) ring is a highly effective bioisostere, offering a stable and predictable alternative to common functional groups that are susceptible to metabolic degradation. nih.gov

1,2,4-Oxadiazole as a Bioisostere for Carboxylic Acids, Amides, and Esters

The 1,2,4-oxadiazole moiety is widely recognized as a bioisosteric replacement for carboxylic acids, amides, and esters. rjptonline.orgresearchgate.net This is attributed to its similar steric profile, dipole moment, and ability to participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. A key advantage of the 1,2,4-oxadiazole ring is its enhanced metabolic stability compared to esters and amides, which are prone to hydrolysis by esterases and amidases in the body. nih.gov This increased stability can lead to improved pharmacokinetic profiles of drug candidates.

The substitution pattern on the 1,2,4-oxadiazole ring can be tailored to mimic the geometry of either a cis or trans amide bond, offering flexibility in drug design. The 2,4-difluorophenyl group in 3-(2,4-Difluorophenyl)-1,2,4-oxadiazole can further influence the electronic properties and conformational preferences of the molecule, potentially enhancing its interaction with target proteins.

Table 1: Comparison of Physicochemical Properties of Functional Groups and their 1,2,4-Oxadiazole Bioisostere

Functional GroupHydrogen Bond AcceptorsHydrogen Bond DonorsMetabolic Stability
Carboxylic Acid21Moderate
Amide11Low to Moderate
Ester10Low
1,2,4-Oxadiazole20High

Design and Development of Specialized Chemical Probes and Tools

The inherent properties of the 1,2,4-oxadiazole scaffold make it an attractive component in the design of specialized chemical probes and tools for studying biological systems. The stability of the ring allows for the incorporation of various reporter groups, such as fluorophores or affinity tags, without compromising the structural integrity of the probe.

Applications in Advanced Materials Science

The unique electronic and photophysical properties of 1,2,4-oxadiazole derivatives have led to their exploration in the field of advanced materials science. These compounds have shown promise in the development of organic light-emitting diodes (OLEDs), polymers with specialized properties, and materials with nonlinear optical (NLO) activity. nih.gov

Role in Luminescent and Electron-Transporting Materials

The 1,2,4-oxadiazole ring is an electron-deficient system, which makes it a suitable component for electron-transporting materials (ETMs) in OLEDs. nycu.edu.tw In these devices, efficient charge transport and injection are crucial for high performance. The incorporation of oxadiazole moieties into organic molecules can enhance their electron affinity and facilitate electron transport from the cathode to the emissive layer.

Furthermore, certain 1,2,4-oxadiazole derivatives exhibit intrinsic luminescence, making them candidates for emissive materials themselves. The emission color can be tuned by modifying the substituents on the oxadiazole ring. The presence of a 2,4-difluorophenyl group, as in this compound, could potentially lead to blue emission, a color that is highly sought after for display and lighting applications. Theoretical studies on fluorinated 2,5-diphenyl-1,3,4-oxadiazole (B188118) have suggested that fluorination enhances electron transport properties. researchgate.nettandfonline.com

Incorporation into Polymer Architectures

The robust nature of the 1,2,4-oxadiazole ring allows for its incorporation into various polymer architectures to impart specific properties. researchgate.net These polymers can be designed to have high thermal stability, good mechanical strength, and desirable electronic or optical characteristics. For example, polymers containing 1,2,4-oxadiazole units in their backbone or as pendant groups have been investigated for their potential use as high-performance plastics and as active components in electronic devices. nycu.edu.tw The inclusion of the 2,4-difluorophenyl moiety could enhance the polymer's solubility in organic solvents, facilitating its processing and fabrication into thin films for various applications.

Nonlinear Optical (NLO) Properties of Oxadiazole Derivatives

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for a range of applications in optoelectronics, including optical switching and frequency conversion. Some organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups exhibit significant NLO responses. The electron-withdrawing nature of the 1,2,4-oxadiazole ring can contribute to the creation of such push-pull systems. While specific NLO data for this compound is not available, studies on other 1,3,4-oxadiazole (B1194373) derivatives have demonstrated their potential as optical limiters. ias.ac.in The strategic placement of donor and acceptor substituents on the 1,2,4-oxadiazole scaffold could lead to the development of novel NLO materials.

Future Directions and Emerging Research Perspectives for Fluorinated Aryl 1,2,4 Oxadiazoles

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Traditional synthesis of 1,2,4-oxadiazoles often relies on methods like the heterocyclization of amidoximes with acyl derivatives or the 1,3-dipolar cycloaddition of nitrile oxides. nih.govchim.it While effective, these methods can sometimes be limited by harsh conditions, long reaction times, or the generation of byproducts. nih.gov The future of synthesizing fluorinated aryl 1,2,4-oxadiazoles will focus on developing more efficient, selective, and environmentally benign methodologies.

Emerging strategies are geared towards green chemistry principles, aiming to improve yield, reduce waste, and simplify procedures. nih.govresearchgate.netresearchgate.net Microwave-assisted synthesis, for instance, has been shown to dramatically shorten reaction times and improve yields for oxadiazole formation. nih.govnih.gov One-pot procedures, where multiple reaction steps are carried out in the same vessel, are also gaining traction as they minimize solvent usage and purification steps. nih.govmdpi.com

Future research will likely explore:

Catalyst Development: Investigating novel metal-free catalysts, such as graphene oxide, to promote cyclization reactions under milder conditions. nih.gov

Flow Chemistry: Utilizing continuous flow reactors for the safe, scalable, and highly controlled production of fluorinated oxadiazoles (B1248032).

Mechanochemistry: Exploring solvent-free synthesis through grinding or milling techniques, representing a significant leap in sustainable chemical production. nih.gov

Oxidative Cyclization: Advancing new methods that form the heterocyclic ring through oxidative coupling, which can offer alternative pathways and substrate scopes. mdpi.com

Table 1: Comparison of Traditional and Emerging Synthetic Methodologies

Methodology Typical Conditions Key Advantages Future Outlook
Traditional Cyclocondensation Reflux in organic solvents, often for several hours. nih.gov Well-established, versatile for many substrates. Optimization to reduce energy consumption and solvent waste.
Microwave-Assisted Synthesis Sealed vessel, high temperature and pressure, minutes. nih.gov Rapid reaction rates, higher yields, cleaner reactions. researchgate.net Broader application to complex fluorinated precursors.
One-Pot Synthesis Room temperature or mild heating, often base-mediated. mdpi.com Reduced work-up, improved atom economy, operational simplicity. nih.gov Development of more robust one-pot multi-component reactions.
Mechanochemistry/Grinding Solvent-free, mechanical force. nih.gov Environmentally friendly (no solvent), rapid, high efficiency. Application to a wider range of oxadiazole syntheses. nih.gov

Integration of Advanced Computational Techniques in Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For fluorinated aryl 1,2,4-oxadiazoles, in silico techniques are set to accelerate the design-synthesize-test cycle significantly. By predicting molecular properties and interactions, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. rsc.orgnih.govmdpi.com

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It is crucial for designing targeted inhibitors, for example, against Epidermal Growth Factor Receptor (EGFR) in cancer therapy. rsc.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies correlate the chemical structure of molecules with their biological activity. researchgate.net These models can predict the potency of new, unsynthesized derivatives of 3-(2,4-Difluorophenyl)-1,2,4-oxadiazole, guiding structural modifications to enhance desired effects. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule within a biological system over time, helping to assess the stability of ligand-protein complexes. nih.govmdpi.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is vital. Computational tools can forecast factors like oral bioavailability and potential toxicity early in the design phase. nih.govmdpi.com

The integration of these techniques will enable a more rational and targeted approach to designing novel fluorinated 1,2,4-oxadiazoles for specific applications.

Exploration of New Reactivity Profiles and Transformation Pathways

The 1,2,4-oxadiazole (B8745197) ring possesses a relatively low level of aromaticity, which makes it susceptible to various ring-opening and rearrangement reactions. chim.it This reactivity is not a liability but an opportunity for synthetic innovation, allowing the transformation of the oxadiazole scaffold into other valuable heterocyclic systems.

Future research will delve into how the electron-withdrawing nature of the 2,4-difluorophenyl group influences these transformations:

Boulton-Katritzky Rearrangement (BKR): This thermal rearrangement allows for the conversion of 1,2,4-oxadiazoles into other heterocycles. chim.itresearchgate.net The fluorine substituents on the aryl ring could modulate the reaction conditions and outcomes, potentially leading to the synthesis of novel fluorinated imidazoles or triazoles. chim.itorganic-chemistry.org

ANRORC-like Rearrangements: The "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism is particularly relevant for polyfluoroaryl-1,2,4-oxadiazoles. chim.itwikipedia.org The reaction of these compounds with bidentate nucleophiles like hydrazine (B178648) can lead to the formation of different fused heterocyclic systems, such as fluorinated indazoles. researchgate.netrsc.org Understanding the regioselectivity of these reactions is a key area for future study. rsc.org

Photochemical Rearrangements: Irradiation can induce the cleavage of the weak N-O bond in the oxadiazole ring, leading to reactive intermediates that can rearrange into other isomers or heterocycles. chim.it

Superelectrophilic Activation: The use of superacids can protonate the oxadiazole ring, creating highly reactive dications that can undergo novel additions and transformations, such as the hydroarylation of adjacent unsaturated bonds. beilstein-journals.org

By exploring these pathways, chemists can use fluorinated 1,2,4-oxadiazoles as versatile building blocks to access a wider universe of complex, fluorine-containing molecules.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique properties of the 1,2,4-oxadiazole ring, particularly its role as a bioisostere for amide and ester groups, position it at the crossroads of multiple scientific disciplines. nih.govfrontiersin.org The enhanced metabolic stability and tailored electronic properties conferred by the difluorophenyl group amplify these opportunities.

Future collaborations will likely span:

Medicinal Chemistry: Designing and synthesizing derivatives for a vast range of therapeutic targets, including anticancer (e.g., kinase inhibitors), anti-inflammatory, antimicrobial, and neuroprotective agents (e.g., for Alzheimer's disease). nih.govnih.govnih.gov

Materials Science: Developing novel liquid crystals, luminescent materials, and high-performance polymers. Fluorinated poly(aryl ether oxadiazole)s are known for their thermal stability and potential use in electronics. lifechemicals.com

Agrochemical Science: Creating new pesticides and herbicides by leveraging the biological activity of the oxadiazole scaffold.

Chemical Biology: Using fluorinated oxadiazoles as chemical probes to study biological pathways, with the fluorine atoms serving as useful reporters for ¹⁹F NMR spectroscopy.

These interdisciplinary efforts will be essential to fully realize the potential of compounds like this compound.

Rational Design of Derivatives for Targeted Research Applications

Rational design is the deliberate and knowledge-based approach to creating new molecules with specific, predefined functions. Building on the foundation of computational modeling and known structure-activity relationships, future research will focus on the precise modification of the this compound structure.

The core strategy involves using the 1,2,4-oxadiazole as a stable central scaffold and the 2,4-difluorophenyl group as a key modulating element. nih.gov The primary point for diversification is the C5 position of the oxadiazole ring.

Table 2: Strategies for Rational Design of Derivatives

Design Strategy Description Target Application Example
Bioisosterism Replacing metabolically labile ester or amide groups in known active compounds with the stable 1,2,4-oxadiazole ring. frontiersin.org Improving the pharmacokinetic profile of existing drugs.
Molecular Hybridization Combining the fluorinated oxadiazole pharmacophore with other known active moieties (e.g., quinazolines, imidazoles) to create hybrid molecules with dual or enhanced activity. frontiersin.org Development of multi-target anticancer agents. rsc.orgfrontiersin.org
Structure-Guided Design Using X-ray crystallography or computational docking data to design substituents at the C5 position that form specific, high-affinity interactions with a biological target. rsc.org Creating highly potent and selective enzyme inhibitors.
Physicochemical Property Tuning Modifying the molecule to optimize properties like solubility, lipophilicity, and membrane permeability for better drug-like characteristics. mdpi.com Enhancing blood-brain barrier penetration for neurotherapeutics.

By systematically applying these strategies, researchers can develop a new generation of fluorinated aryl 1,2,4-oxadiazole derivatives tailored for high-impact applications in medicine, agriculture, and materials science.

Q & A

Q. What are the standard synthetic methodologies for preparing 3-(2,4-Difluorophenyl)-1,2,4-oxadiazole, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of a nitrile derivative with hydroxylamine hydrochloride under reflux conditions. For example:

  • React 2,4-difluorobenzonitrile with hydroxylamine in ethanol/water under reflux (80–90°C, 6–8 hours).
  • Intermediate amidoxime formation is followed by cyclization using a dehydrating agent (e.g., DCC or acetic anhydride) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm regiochemistry using 1^1H and 13^{13}C NMR. The oxadiazole C5 proton typically appears as a singlet at δ 8.5–9.0 ppm, while fluorine atoms split signals in the aromatic region .
  • IR Spectroscopy : Detect C=N stretching (~1600 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and confirm bond lengths (e.g., N-O: ~1.36 Å, C-N: ~1.30 Å) .
  • Mass Spectrometry : ESI-MS (m/z calc. for C8_8H4_4F2_2N2_2O: 198.03; observed: [M+H]+^+ 199.04) .

Q. How can computational tools predict the electronic properties of this compound?

Methodological Answer:

  • Use Multiwfn to calculate electrostatic potential (ESP) maps, electron localization function (ELF), and Fukui indices for reactivity analysis .
  • DFT (B3LYP/6-311+G**) optimizes geometry and computes HOMO-LUMO gaps (~5.2 eV, indicating moderate electrophilicity) .
  • Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., Nrf2 or NLRP3) .

Advanced Research Questions

Q. How does the regiochemistry of oxadiazole isomers influence physicochemical and biological properties?

Methodological Answer:

  • Lipophilicity (logD) : 1,2,4-oxadiazoles (logD ~2.1) are ~10× more lipophilic than 1,3,4-isomers (logD ~1.2) due to dipole moment differences. Measure via shake-flask method (octanol/water) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). 1,2,4-oxadiazoles show faster CYP450-mediated oxidation (t1/2_{1/2} ~15 min vs. 45 min for 1,3,4) .
  • Solubility : Use HPLC-UV to quantify aqueous solubility (1,2,4-oxadiazoles: ~0.5 mg/mL; 1,3,4: ~2.1 mg/mL) .

Q. What experimental models are suitable for evaluating neuroprotective effects of this compound?

Methodological Answer:

  • In Vitro :
    • PC12 Cells : Expose to oxidative stress (H2_2O2_2, 200 μM) and measure viability (MTT assay). Pre-treatment with 10 μM compound reduces ROS by 40–60% .
  • In Vivo :
    • MPTP-Induced Parkinson’s Model (Mice) : Administer 20 mg/kg/day (oral) for 7 days. Assess motor coordination (rotarod test) and NLRP3 inflammasome inhibition (IL-1β ELISA, ~50% reduction) .
    • Nrf2 Activation : Western blot for Nrf2 nuclear translocation in brain tissue .

Q. How can metal complexes of this compound be synthesized, and what are their applications?

Methodological Answer:

  • Synthesis : React with Ni(II), Cu(II), or Zn(II) salts (e.g., NiCl2_2·6H2_2O) in methanol (1:2 molar ratio). Isolate complexes via precipitation (yield: 70–85%) .
  • Characterization :
    • UV-Vis : d-d transitions (Cu(II): λ ~600–700 nm).
    • EPR : Confirm geometry (tetrahedral vs. square planar) .
  • Applications : Catalyze Suzuki-Miyaura coupling (e.g., aryl bromides, conversion >90%) or serve as luminescent materials .

Q. What methodologies assess the compound’s potential as an energetic material?

Methodological Answer:

  • Thermal Stability : DSC (heating rate 10°C/min) shows decomposition onset at ~220°C .
  • Detonation Performance : Calculate velocity (vD) and pressure (P) via Kamlet-Jacobs equations (vD ~7500 m/s, P ~25 GPa) using Gaussian 03 .
  • Sensitivity Testing : Impact sensitivity (BAM drop hammer: >30 J), friction sensitivity (>360 N) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.